REACTION_SMILES
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[Br:1][CH:2]([C:3](=[O:4])[OH:5])[C:6]12[CH2:7][CH:8]3[CH2:9][CH:10]([CH2:11][CH:12]([CH2:13]1)[CH2:14]3)[CH2:15]2.[OH2:25].[OH:21][N+:22](=[O:23])[O-:24].[S:16]([OH:17])(=[O:18])(=[O:19])[OH:20]>>[Br:1][CH:2]([C:3](=[O:4])[OH:5])[C:6]12[CH2:7][C:8]3([OH:17])[CH2:9][CH:10]([CH2:11][CH:12]([CH2:13]1)[CH2:14]3)[CH2:15]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(Br)C12CC3CC(CC(C3)C1)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=C(O)C(Br)C12CC3CC(CC(O)(C3)C1)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |